molecular formula C18H20F3NO3S B2429483 N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1790195-57-1

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2429483
CAS No.: 1790195-57-1
M. Wt: 387.42
InChI Key: WEDDWVRFUSKOOB-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a hydroxy group, a phenyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a suitable phenylpentyl precursor with a hydroxylating agent under controlled conditions to introduce the hydroxy group.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst to introduce the trifluoromethyl group.

    Sulfonamide Formation: Finally, the compound is reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or reduce the sulfonamide group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a dehydroxylated or desulfonylated compound.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(5-hydroxy-3-phenylpentyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S/c19-18(20,21)16-6-8-17(9-7-16)26(24,25)22-12-10-15(11-13-23)14-4-2-1-3-5-14/h1-9,15,22-23H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDDWVRFUSKOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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